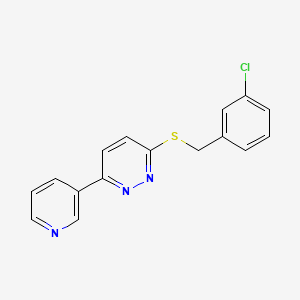
3-((3-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a useful research compound. Its molecular formula is C16H12ClN3S and its molecular weight is 313.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metal Coordination and Synthesis Acceleration
Pyridazine derivatives have been noted for their metal-coordinating abilities, which enable the formation of complex structures with metals like copper(I) or silver(I). Such capabilities facilitate the self-assembly into gridlike metal complexes, highlighting their importance in coordination chemistry and potential applications in catalysis and materials science. The microwave-assisted synthesis of pyridazine derivatives represents a significant advancement in synthetic methodologies, allowing for the acceleration of traditionally slow cycloaddition reactions, thus enhancing the efficiency of compound synthesis (Hoogenboom, Moore, & Schubert, 2006).
Water Oxidation Catalysts
Research into pyridazine derivatives has also extended to their application as ligands in water oxidation catalysts. Specific structures have been developed to create dinuclear complexes with ruthenium, demonstrating their potential in catalyzing oxygen evolution reactions. This application is critical in the development of sustainable energy solutions, particularly in the context of artificial photosynthesis and renewable energy technologies (Zong & Thummel, 2005).
Antibacterial Agents
The synthesis of new heterocyclic compounds containing pyridazine and sulfonamido moieties has been targeted towards creating effective antibacterial agents. Such compounds have demonstrated significant activities against various bacterial strains, underlining their potential in addressing the growing concern of antibiotic resistance. This research avenue is particularly relevant in the pharmaceutical industry, where there is a continuous need for new antimicrobial compounds (Azab, Youssef, & El-Bordany, 2013).
Antitumor and Antioxidant Properties
Furthermore, derivatives of pyridazine have been investigated for their antitumor and antioxidant properties. The exploration of novel synthetic pathways has led to the development of compounds with promising activities in this area, offering potential applications in cancer therapy and prevention. The ability to inhibit tumor growth and scavenge free radicals makes these compounds valuable in the development of new therapeutic agents (Hamama, Gouda, Badr, & Zoorob, 2013).
Wirkmechanismus
Target of Action
It has been found in complex with theSARS-CoV-2 3CLPro , suggesting that it may act on this protein. The 3CLPro, or 3C-like protease, plays a crucial role in the life cycle of the coronavirus, making it a potential target for therapeutic intervention.
Mode of Action
Given its association with sars-cov-2 3clpro, it is plausible that it interacts with this enzyme to inhibit its function . This could potentially disrupt the virus’s ability to replicate, thereby mitigating the infection.
Biochemical Pathways
Considering its potential interaction with sars-cov-2 3clpro, it may influence the viral replication pathways of sars-cov-2 .
Result of Action
If it indeed inhibits sars-cov-2 3clpro, it could potentially impede the virus’s replication process, thereby reducing the viral load and alleviating the infection .
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c17-14-5-1-3-12(9-14)11-21-16-7-6-15(19-20-16)13-4-2-8-18-10-13/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJXHXPGBMGTSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324407 |
Source


|
| Record name | 3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815520 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896058-36-9 |
Source


|
| Record name | 3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


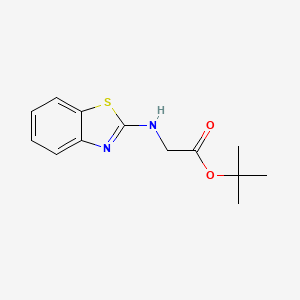
![2-[(E)-2-Phenylethenyl]pyrrolidine;hydrochloride](/img/structure/B2372369.png)

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2372373.png)
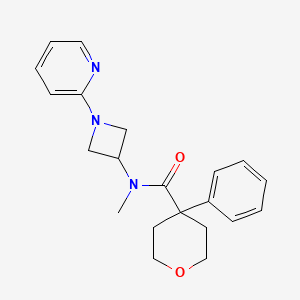
![Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2372375.png)
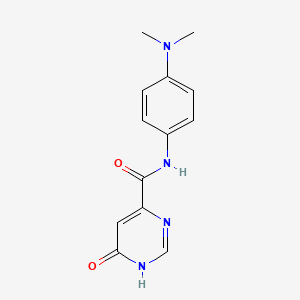
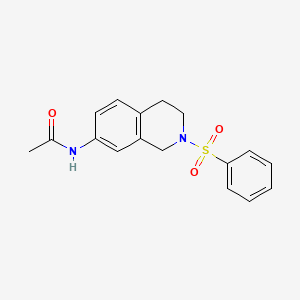

![tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B2372379.png)
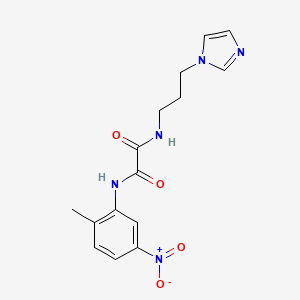
![[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2372383.png)
